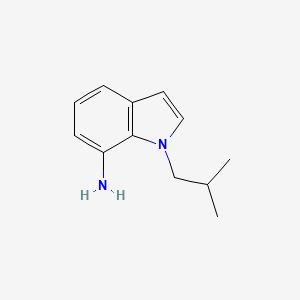

1-(2-Methylpropyl)-1H-indol-7-amine

Descripción

Propiedades

IUPAC Name |

1-(2-methylpropyl)indol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-9(2)8-14-7-6-10-4-3-5-11(13)12(10)14/h3-7,9H,8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKKEGBIPLDTDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CC2=C1C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Methylpropyl 1h Indol 7 Amine

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of 1-(2-Methylpropyl)-1H-indol-7-amine suggests two primary disconnection strategies. The first and most straightforward approach involves the disconnection of the N-alkyl bond, leading to 7-aminoindole and an appropriate 2-methylpropyl (isobutyl) electrophile. A second, more convergent strategy involves the disconnection of the bonds forming the pyrrole (B145914) ring of the indole (B1671886) nucleus, which points towards precursors that can be cyclized to form the desired substituted indole directly.

Scheme 1: Key Retrosynthetic Disconnections

| Disconnection | Precursors | Synthetic Strategy |

| C-N Bond (N1-isobutyl) | 7-Aminoindole and Isopropyl Halide/Tosylate | N-alkylation |

| Pyrrole Ring Formation | Substituted o-nitrotoluene and a C2-synthon | Leimgruber-Batcho Synthesis |

| Pyrrole Ring Formation | Substituted Phenylhydrazine (B124118) and a Ketone/Aldehyde | Fischer Indole Synthesis |

Precursor Compound Synthesis

The synthesis of this compound often proceeds through the preparation of key intermediates, which are then combined and further transformed to yield the final product.

Synthesis of Substituted Indole Intermediates

A crucial precursor for the target molecule is a 7-substituted indole, which can be synthesized through various methods. A common intermediate is 7-nitroindole (B1294693), which can then be reduced to 7-aminoindole. The synthesis of 7-nitroindole can be achieved through the nitration of indole, though this reaction requires careful control of conditions to favor the 7-isomer over other positions. ontosight.ai An alternative is the Leimgruber-Batcho indole synthesis starting from 2,3-dinitrotoluene. wikipedia.orgclockss.org

Table 1: Synthesis of 7-Nitroindole via Leimgruber-Batcho Synthesis

| Starting Material | Reagents | Product | Yield | Reference |

| 2,3-Dinitrotoluene | 1. N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA), Pyrrolidine 2. Reductive Cyclization (e.g., H₂, Raney Ni) | 7-Nitroindole | High | wikipedia.orgclockss.org |

The subsequent reduction of 7-nitroindole to 7-aminoindole is a standard transformation that can be accomplished using various reducing agents.

Table 2: Reduction of 7-Nitroindole to 7-Aminoindole

| Starting Material | Reagents | Product | Reference |

| 7-Nitroindole | H₂, Pd/C | 7-Aminoindole | acs.org |

| 7-Nitroindole | SnCl₂, HCl | 7-Aminoindole | wikipedia.org |

| 7-Nitroindole | Fe, AcOH | 7-Aminoindole | wikipedia.org |

Preparation of the 2-Methylpropyl Side Chain

The 2-methylpropyl (isobutyl) group is typically introduced using an alkylating agent such as isobutyl bromide, isobutyl iodide, or an isobutyl sulfonate ester (e.g., tosylate). These reagents are commercially available or can be readily prepared from isobutanol.

Strategies for Introducing the 7-Amine Functionality

The introduction of the 7-amine functionality is most commonly achieved through the reduction of a 7-nitro group, as detailed in section 2.2.1. wikipedia.orgacs.org Other methods, though less common for this specific position, could involve the amination of a 7-haloindole derivative through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. researchgate.netnih.govrsc.orgorganic-chemistry.orgwikipedia.org Another classical approach is the Ullmann condensation. jst.go.jpwikipedia.orgmdpi.comcdnsciencepub.com

Direct Synthesis Approaches

Direct synthesis methods aim to construct the this compound molecule in a more convergent fashion, often by forming the indole core with the desired substituents already in place or introduced in a one-pot procedure.

Cyclization Reactions for Indole Core Formation

Several classical and modern indole syntheses can be adapted for the direct preparation of the target compound.

Leimgruber-Batcho Indole Synthesis : This is a highly versatile method for synthesizing indoles from o-nitrotoluenes. wikipedia.orgclockss.orgresearchgate.netjournalijar.comyoutube.com To obtain this compound, one could envision a modified Leimgruber-Batcho synthesis where the N-alkylation occurs concurrently with or subsequent to the reductive cyclization.

Fischer Indole Synthesis : This well-established method involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. researchgate.netwikipedia.orgbyjus.comyoutube.com For the target molecule, (2-isobutyl-6-nitrophenyl)hydrazine could be reacted with a suitable two-carbon synthon, followed by reduction of the nitro group.

Bischler-Möhlau Indole Synthesis : This method involves the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline (B41778) derivative. wikipedia.orgwikipedia.orgdrugfuture.comresearchgate.netyoutube.com While theoretically possible, its application for this specific substitution pattern might be challenging due to the required precursors.

Hemetsberger Indole Synthesis : This synthesis involves the thermal decomposition of an α-azido-cinnamic ester. wikipedia.orgsynarchive.comsemanticscholar.orgresearchgate.netrsc.org The synthesis of the required precursors for this compound via this route would be complex.

Larock Indole Synthesis : This palladium-catalyzed reaction between an o-iodoaniline and a disubstituted alkyne offers a modern approach to indole synthesis. wikipedia.orgwikipedia.orgub.edunih.govsynarchive.com A potential route could involve the coupling of an N-isobutyl-2-iodo-3-nitroaniline with a suitable alkyne, followed by reduction of the nitro group.

Regioselective Functionalization at the Indole C7 Position

Directing group strategies have been developed for the regioselective functionalization of the indole C7 position, which is typically less reactive than the C2 and C3 positions. nih.gov These methods often involve the use of a directing group on the indole nitrogen to guide a metal catalyst to the C7-H bond. While this approach is powerful for introducing various substituents, its application for the direct introduction of an amino group would depend on the availability of suitable amination reagents compatible with the catalytic system.

Introduction of the N1 Alkyl Group (2-Methylpropyl)

The introduction of the 2-methylpropyl (isobutyl) group at the N1 position of the indole ring is typically achieved through N-alkylation. This can be performed on a pre-formed 7-aminoindole intermediate. The reaction generally involves the deprotonation of the indole nitrogen with a base, followed by reaction with an isobutyl halide, such as isobutyl bromide. Another approach is reductive amination, where 7-aminoindole could be reacted with isobutyraldehyde (B47883) in the presence of a reducing agent.

| Alkylation Method | Reagents | General Conditions |

| Direct Alkylation | Isobutyl bromide, Base (e.g., K₂CO₃) | Polar aprotic solvent (e.g., DMF) |

| Reductive Amination | Isobutyraldehyde, Reducing Agent (e.g., NaBH₃CN) | Mildly acidic conditions |

This table outlines general methods for the N-alkylation of indoles. Specific conditions would need to be optimized for 7-aminoindole.

Modern and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods, often through the use of catalysis.

Catalytic Strategies (e.g., Palladium-Catalyzed Reactions)

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis and offer several potential routes to this compound. These can include cross-coupling reactions to form the C-N bond of the amino group at C7 or for the N-alkylation step. For instance, a palladium-catalyzed amination of a 7-haloindole could be a viable strategy to install the amino group. Furthermore, palladium-catalyzed N-alkylation of indoles has been explored, offering a catalytic alternative to traditional alkylation methods. chemicalbook.comresearchgate.netmdpi.com These catalytic approaches often proceed under milder conditions and with higher selectivity compared to classical methods. mdpi.com

Solvent-Free Conditions

The elimination of volatile organic solvents is a primary goal of green chemistry, reducing environmental impact and improving operational safety. Solvent-free, or solid-state, reactions are typically conducted by grinding or melting the reactants together, often with a solid catalyst.

For the synthesis of indole derivatives, solvent-free conditions can be applied to key bond-forming reactions. For instance, the Fischer indole synthesis, a classical method, can be adapted to solvent-free conditions, often with microwave or thermal assistance. In the context of this compound, a potential solvent-free approach would involve the reaction of a suitably protected 2-hydrazinyl-phenylamine with 3-methylbutanal. The reaction would proceed through a hydrazone intermediate, followed by cyclization and aromatization to form the indole ring. The use of a solid acid catalyst can facilitate this transformation without the need for a solvent medium.

Table 1: Comparison of Solvent-Based vs. Solvent-Free Indole Synthesis

| Feature | Solvent-Based Synthesis | Solvent-Free Synthesis |

|---|---|---|

| Reaction Medium | Organic Solvents (e.g., Toluene, Ethanol) | None or minimal grinding agent |

| Environmental Impact | Higher (VOC emissions, solvent waste) | Lower |

| Workup Procedure | Often requires extraction and solvent removal | Simpler, direct isolation of product |

| Energy Consumption | Heating large solvent volumes | Generally lower, especially with microwave |

| Reaction Time | Can be lengthy | Often significantly reduced |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govmerckmillipore.com By utilizing microwave irradiation, reactants can be heated rapidly and uniformly, leading to dramatic reductions in reaction times, often from hours to minutes, and frequently resulting in higher product yields and purities. nih.govnih.govorganic-chemistry.orgorganic-chemistry.org

The synthesis of 7-azaindoles, which are bioisosteres of indoles, has been efficiently achieved using microwave heating. nih.govmerckmillipore.comnih.gov For example, an iron-catalyzed cyclization of an o-haloaromatic amine with a terminal alkyne under microwave irradiation provides a rapid and practical route to the 7-azaindole (B17877) core. nih.gov A similar strategy could be envisioned for this compound. A key step, such as an intramolecular cyclization or a cross-coupling reaction to introduce the isobutyl group, could be significantly accelerated. organic-chemistry.org One published methodology involves an epoxide-opening-cyclization-dehydration sequence that is dramatically accelerated by microwave heating, highlighting its utility in constructing the core indole structure. nih.govorganic-chemistry.org

Table 2: Microwave-Assisted Synthesis Parameters for Indole Analogs

| Reaction Type | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Iron-Catalyzed Cyclization | Iron salt | 120-150 | 15-30 min | Good to Excellent | nih.gov |

Use of Nanoparticles and Solid Acid Catalysts

The development of heterogeneous catalysts, particularly nanoparticles and solid acids, represents a significant advance in sustainable chemistry. These catalysts offer advantages such as high efficiency, ease of separation from the reaction mixture, and recyclability, minimizing waste and catalyst contamination of the product. pnu.ac.irpnu.ac.ir

For indole synthesis, magnetic nanoparticles functionalized with acidic groups have proven to be highly effective. pnu.ac.irresearchgate.net A common example is silica-coated iron oxide nanoparticles (Fe3O4@SiO2) functionalized with sulfonic acid groups (-SO3H). pnu.ac.irpnu.ac.ir These act as a potent, recyclable solid acid catalyst for condensation reactions, such as the reaction between an indole and an aldehyde. pnu.ac.ir This type of catalyst could be employed in the synthesis of this compound, for instance, in a final step involving the coupling of 7-aminoindole with an isobutyl-containing electrophile or in the initial cyclization to form the indole ring. The magnetic core allows for simple recovery of the catalyst using an external magnet. pnu.ac.ir

Table 3: Nanoparticle and Solid Acid Catalysts in Indole Synthesis

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Fe3O4@SiO2-SO3H | Condensation, Cyclization | Magnetically recoverable, reusable, high yield | pnu.ac.irpnu.ac.ir |

| Gold Nanoparticles (Au/TiO2) | Intramolecular Hydroamination | Recyclable, mild conditions | mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 1-(2-Methylpropyl)-1H-indol-7-amine. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise connectivity and spatial arrangement of atoms can be determined.

The ¹H NMR spectrum of this compound provides characteristic signals for each proton in the molecule. The aromatic protons of the indole (B1671886) ring typically appear in the downfield region, while the protons of the isobutyl group are found in the upfield region. The amine protons exhibit a characteristic chemical shift that can be influenced by solvent and concentration.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 6.95-7.05 | d | ~3.0 |

| H-3 | 6.40-6.50 | d | ~3.0 |

| H-4 | 6.85-6.95 | t | ~7.8 |

| H-5 | 6.60-6.70 | d | ~7.5 |

| H-6 | 6.90-7.00 | d | ~8.0 |

| NH₂ | 3.50-4.50 | br s | - |

| N-CH ₂ | 3.90-4.00 | d | ~7.5 |

| CH (CH₃)₂ | 2.00-2.10 | m | ~6.8 |

| CH(CH ₃)₂ | 0.85-0.95 | d | ~6.8 |

Note: Predicted data is based on the analysis of structurally similar compounds and computational models. Actual experimental values may vary.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the indole ring are characteristic of their electronic environment, with carbons bonded to nitrogen appearing at distinct frequencies.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 123-125 |

| C-3 | 100-102 |

| C-3a | 128-130 |

| C-4 | 118-120 |

| C-5 | 115-117 |

| C-6 | 120-122 |

| C-7 | 140-142 |

| C-7a | 130-132 |

| N-C H₂ | 50-52 |

| C H(CH₃)₂ | 28-30 |

| CH(C H₃)₂ | 19-21 |

Note: Predicted data is based on the analysis of structurally similar compounds and computational models. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between protons and carbons.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, for instance, confirming the spin systems within the aromatic ring and the isobutyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of the ¹³C NMR signals.

HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in identifying long-range (2-3 bond) couplings between protons and carbons. This technique would be particularly useful in confirming the attachment of the isobutyl group to the indole nitrogen (N-1) by observing correlations between the N-CH₂ protons and the C-2 and C-7a carbons of the indole ring.

While less common, ¹⁴N and ¹⁵N NMR spectroscopy can provide direct information about the nitrogen atoms in the molecule. bohrium.comosi.lvscispace.comresearchgate.netresearchgate.net The chemical shift of the indole nitrogen (N-1) would be influenced by the isobutyl substituent, while the amine nitrogen (N-7) would have a distinct chemical shift characteristic of a primary aromatic amine. These techniques can also be applied to study potential tautomeric equilibria, although for this compound, the aromatic indole form is expected to be highly favored. The use of ¹⁵N-labeled compounds can significantly enhance the sensitivity and resolution of these measurements. bohrium.comosi.lvresearchgate.net

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

The primary amine (-NH₂) group at the C-7 position of the indole ring gives rise to several characteristic absorption bands in the IR spectrum. wpmucdn.comspcmc.ac.inorgchemboulder.comias.ac.inspectroscopyonline.com

Characteristic IR Bands for the Amine Group:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Asymmetric Stretch | 3400-3500 | Medium |

| N-H Symmetric Stretch | 3300-3400 | Medium |

| N-H Scissoring (Bending) | 1580-1650 | Medium to Strong |

| C-N Stretch (Aromatic) | 1250-1340 | Strong |

| N-H Wagging | 650-900 | Broad, Medium |

The presence of two distinct N-H stretching bands is a definitive indicator of a primary amine. wpmucdn.comorgchemboulder.com The C-N stretching vibration for an aromatic amine appears at a higher frequency compared to aliphatic amines due to resonance effects. spcmc.ac.inorgchemboulder.com The broadness of the N-H wagging band is also a characteristic feature. orgchemboulder.comspectroscopyonline.com

Indole Ring System Characteristic Absorptions

The infrared (IR) spectrum of an organic molecule provides a unique fingerprint, with specific absorption bands corresponding to the vibrational modes of its functional groups. For this compound, the IR spectrum is dominated by characteristic absorptions of the indole ring system.

In a typical Fourier-transform infrared (FTIR) spectrum of an indole derivative, the N-H stretching vibration of the indole ring nitrogen is a prominent feature, generally appearing as a sharp band in the region of 3400-3500 cm⁻¹. For instance, a control indole sample has shown this characteristic N-H peak at 3406 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations of the benzene (B151609) and pyrrole (B145914) moieties of the indole ring typically appear above 3000 cm⁻¹.

The region between 1400 cm⁻¹ and 1600 cm⁻¹ is particularly diagnostic for the indole nucleus, containing a series of complex bands due to C=C and C-N stretching vibrations within the fused ring system. researchgate.net These absorptions confirm the presence of the indole group. researchgate.net The spectrum would also be expected to show bands corresponding to the C-H bending vibrations of the aromatic rings.

Furthermore, the presence of the 2-methylpropyl (isobutyl) group would be evidenced by characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1370 cm⁻¹ and 1460 cm⁻¹. The primary amine (NH₂) group at the 7-position will exhibit N-H stretching vibrations, typically as two bands in the 3300-3500 cm⁻¹ region, and a scissoring vibration around 1600 cm⁻¹.

A summary of expected characteristic IR absorptions is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Indole N-H | Stretch | 3400 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| C=C (Aromatic) | Stretch | 1400 - 1600 |

| C-N (Indole) | Stretch | 1400 - 1600 |

| Amine N-H | Stretch | 3300 - 3500 (two bands) |

| Amine N-H | Scissoring | ~1600 |

| Aliphatic C-H | Bend | ~1370, ~1460 |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. nih.gov For this compound (C₁₂H₁₆N₂), the exact mass can be calculated and compared to the experimentally determined value. This high level of accuracy, typically within 5 ppm, is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov HRMS is particularly advantageous for analyzing complex samples and for the structural elucidation of unknown compounds. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules. ual.es In ESI-MS, the sample is introduced as a solution, and ions are generated by applying a high voltage to a capillary. This method typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation.

For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule. The fragmentation patterns of indole derivatives in tandem mass spectrometry (ESI-MS/MS) can be complex, involving rearrangements in addition to simple bond cleavages. nih.gov Characteristic fragment ions for indole alkaloids often include those at m/z 130, 144, and 168, which are indicative of the indole core structure. researchgate.net The specific fragmentation pathway for this compound would provide valuable structural information.

The table below summarizes the expected mass spectrometric data.

| Technique | Ionization Mode | Expected m/z | Information Obtained |

| HRMS | ESI | [M+H]⁺ | Exact mass and elemental formula |

| ESI-MS | Positive | [M+H]⁺ | Molecular weight confirmation |

| ESI-MS/MS | Positive | Fragment ions | Structural elucidation |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. bioglobax.com While UV-Vis spectra are generally broad and less specific than other spectroscopic methods, they are useful for confirming the presence of chromophores and for quantitative analysis. bioglobax.com

The indole ring system is a strong chromophore. The UV-Vis spectrum of an indole derivative typically exhibits two or three distinct absorption bands. These absorptions are due to π-π* transitions within the aromatic system. The position and intensity of these bands can be influenced by the substituents on the indole ring. For this compound, the presence of the amine group at the 7-position is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted indole.

The expected UV-Vis absorption data is summarized below.

| Chromophore | Transition | Expected λmax (nm) |

| Indole Ring | π-π* | ~220, ~270-290 |

X-ray Diffraction (XRD) for Single Crystal Structural Determination

To perform single-crystal XRD analysis, a suitable single crystal of this compound would need to be grown. The crystal is then mounted in an X-ray diffractometer, and the diffraction pattern is collected. Analysis of the diffraction data allows for the elucidation of the crystal structure, including the unit cell dimensions and the positions of all atoms in the asymmetric unit. mdpi.com This technique would unambiguously confirm the connectivity of the atoms and the substitution pattern on the indole ring. nih.gov The structural data obtained from XRD is invaluable for understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice. mdpi.com

The table below outlines the key parameters obtained from a single-crystal XRD study.

| Parameter | Information Provided |

| Crystal System | Symmetry of the crystal lattice |

| Space Group | Detailed symmetry of the unit cell |

| Unit Cell Dimensions | Size and shape of the unit cell |

| Atomic Coordinates | 3D arrangement of atoms |

| Bond Lengths & Angles | Precise molecular geometry |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is the preferred method for investigating the electronic structure and properties of medium-sized organic molecules. A typical DFT analysis of 1-(2-Methylpropyl)-1H-indol-7-amine would involve the following key calculations:

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. The resulting bond lengths, bond angles, and dihedral angles are crucial for understanding the molecule's shape and steric properties.

No published data is currently available for the optimized molecular geometry of this compound.

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific functional groups and vibrational modes within the molecule.

There is no available theoretical or experimental vibrational spectroscopic data for this compound.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.

Specific HOMO, LUMO, and energy gap values for this compound have not been reported in the literature.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map identifies regions of negative electrostatic potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack.

An MEP map for this compound is not available in published studies.

No calculated global reactivity parameters for this compound have been documented.

To understand the electronic absorption properties of a molecule, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed. This method predicts the energies of electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) spectrum. The results can be compared with experimental UV-Vis spectra to understand the electronic structure and chromophores within the molecule.

TD-DFT calculations and predicted electronic transition data for this compound are not present in the scientific literature.

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of this compound is primarily determined by the rotation around the single bonds of the N-isobutyl substituent. A potential energy surface (PES) provides a mathematical map of the molecule's energy as a function of its geometry. longdom.orglibretexts.org For a molecule with multiple rotatable bonds, the PES can be complex, with numerous energy minima corresponding to stable conformers and transition states connecting them. libretexts.org

The isobutyl group can adopt various orientations relative to the indole (B1671886) ring. The key dihedral angles defining the conformation are those around the N-C and C-C bonds of the isobutyl chain. The "gauche" and "anti" conformations describe the relative positions of the methyl groups along the isobutyl chain. The "anti" conformation, where the largest groups are furthest apart, is generally lower in energy.

Table 1: Predicted Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C8-N1-C9-C10) | Relative Energy (kcal/mol) (Hypothetical) |

| Anti | ~180° | 0.0 |

| Gauche 1 | ~60° | > 0.5 |

| Gauche 2 | ~-60° | > 0.5 |

| Eclipsed | ~0°, 120°, -120° | High |

This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational changes and interactions with its environment. An MD simulation of this compound, either in a solvent or in complex with a protein, would involve calculating the forces between atoms and using these forces to predict their movements over a series of small time steps.

While no specific MD simulation studies for this compound were found in the public literature, the methodology is widely applied to understand the behavior of similar molecules. For instance, MD simulations have been used to study the stability of ligand-protein complexes involving indole derivatives and to explore the conformational space of flexible ligands within a binding site. mdpi.comnih.gov Such simulations on this compound could reveal the preferred orientations of the isobutyl group and the 7-amino group in different environments and how these fluctuate over time.

Molecular Docking Studies (focused on binding modes and interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is particularly useful in drug discovery for predicting how a small molecule like this compound might interact with a protein target. rjptonline.org

Although specific docking studies for this compound are not documented in the available literature, the general applicability of this method to indole derivatives is well-established. nih.govjocpr.comfrontiersin.orgnih.govarxiv.org The process involves preparing the 3D structures of the ligand and the protein and then using a scoring function to evaluate the fitness of different binding poses.

Ligand-Protein Interaction Profiling

Once a plausible binding pose is identified through docking, a detailed analysis of the interactions between the ligand and the protein can be performed. These interactions are crucial for the stability of the complex. researchgate.netunifr.ch For this compound, key interactions could include:

Hydrogen Bonds: The amino group at the 7-position and the indole nitrogen can act as hydrogen bond donors or acceptors.

Hydrophobic Interactions: The isobutyl group and the indole ring can form hydrophobic contacts with nonpolar residues in the protein's binding pocket.

π-Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Cation-π Interactions: The electron-rich indole ring could interact favorably with cationic residues such as lysine (B10760008) or arginine.

Studies on related 7-aminoindole derivatives have shown the importance of these interactions in binding to various protein targets. mdpi.com

Identification of Binding Pockets and Key Residues

Molecular docking simulations can identify potential binding pockets on a protein's surface that can accommodate this compound. The analysis of the docked poses reveals the specific amino acid residues that form the binding site and are key for the interaction. For example, docking studies of other indole derivatives have identified key residues in the active sites of various enzymes. unifr.ch The nature of these residues (hydrophobic, polar, charged) will determine the types of interactions that are most important for binding.

Computational Prediction of Binding Affinities (without specifying biological outcomes)

Docking programs often provide a scoring function that estimates the binding affinity of the ligand for the protein. These scores are typically expressed in units of energy (e.g., kcal/mol) and provide a relative ranking of different ligands or binding poses. Various computational methods exist for predicting binding affinities, ranging from empirical scoring functions to more rigorous but computationally expensive free energy calculations. mdpi.com While these predictions have limitations, they are valuable for prioritizing compounds in virtual screening campaigns.

Table 2: Hypothetical Docking Results for this compound against a Generic Kinase Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | Val23, Ala45, Leu87 (Hydrophobic); Gln132 (H-bond); Phe145 (π-stacking) |

| Predicted Inhibition Constant (Ki) (nM) | 150 |

This table presents hypothetical data to illustrate the output of a molecular docking study.

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials have applications in technologies such as optical data storage, telecommunications, and optical computing. Organic molecules with extended π-conjugated systems and strong electron donor-acceptor groups can exhibit significant NLO properties. The indole ring, with its delocalized π-electron system, can act as an electron donor.

Theoretical calculations, particularly using density functional theory (DFT), can predict the NLO properties of molecules, such as the first hyperpolarizability (β). Studies on related indole derivatives have shown that the nature and position of substituents strongly influence the NLO response. libretexts.orgjocpr.com For instance, a computational study on Indole-7-carboxyldehyde (I7C) demonstrated that the presence of an electron-withdrawing group at the 7-position leads to a significant NLO response.

In the case of this compound, the 7-amino group is a strong electron-donating group. The N-isobutyl group is a weak electron-donating group. The presence of the amino group at the 7-position is expected to enhance the electron-donating character of the indole ring, potentially leading to interesting NLO properties when combined with a suitable electron-acceptor moiety elsewhere on the molecule. Theoretical studies on other donor-substituted systems have shown that the combination of strong donor and acceptor groups leads to the best NLO properties.

Table 3: Calculated NLO Properties for a Related Indole Derivative (Indole-7-carboxyldehyde)

| Property | Value |

| Dipole Moment (μ) | 1.88 Debye |

| Polarizability (α) | 17.36 x 10-24 esu |

| First Hyperpolarizability (β) | 3.96 x 10-30 esu |

Data from a computational study on Indole-7-carboxyldehyde.

Derivatization Strategies and Synthetic Transformations

Functional Group Modifications of the 7-Amine Moiety

The primary amine at the C7 position of the indole (B1671886) ring is a versatile functional group that readily participates in a variety of chemical reactions. These modifications allow for the introduction of a wide range of substituents, thereby altering the steric and electronic properties of the molecule.

Acylation of the 7-amino group is a common strategy to introduce amide functionalities. This transformation is typically achieved by reacting 1-(2-methylpropyl)-1H-indol-7-amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base to neutralize the acid byproduct. youtube.com The resulting N-acylated indole derivatives are important motifs in many pharmaceutical and natural products. nih.gov While acylation of indoles can sometimes occur at the C3 position due to high electron density, selective N-acylation is achievable. nih.gov Thioesters have also been explored as stable acyl sources for the chemoselective N-acylation of indoles, providing a mild and efficient method with good functional group tolerance. nih.gov

The general mechanism for Friedel-Crafts acylation involves the formation of a highly reactive acylium ion from an acyl halide and a Lewis acid catalyst. youtube.comkhanacademy.org This electrophile is then attacked by the nucleophilic amine.

Table 1: Examples of Acylating Agents for Aminoindoles

| Acylating Agent | Product Type | Reaction Conditions | Reference |

| Acyl Chloride | N-Acyl Indole | Base (e.g., pyridine, triethylamine) | youtube.com |

| Acid Anhydride | N-Acyl Indole | Base or neat | |

| Thioester | N-Acyl Indole | Cs₂CO₃, xylene, 140 °C | nih.gov |

This table is illustrative and specific conditions may vary for this compound.

Alkylation introduces alkyl groups onto the 7-amino moiety, leading to the formation of secondary or tertiary amines. Direct alkylation with alkyl halides can be challenging to control and may result in polyalkylation. masterorganicchemistry.com Reductive amination offers a more controlled alternative. masterorganicchemistry.com In some cases, N-alkylation can be achieved using bases like butyllithium (B86547) followed by treatment with an alkylating agent like methyl iodide or benzyl (B1604629) bromide. nih.govnih.gov

Silylation involves the introduction of a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group, onto the amine. This is often done to protect the amine functionality during subsequent reactions. wikipedia.org Silylating agents like bis(trimethylsilyl)acetamide (BSA) or trimethylsilylimidazole can be used. wikipedia.orgresearchgate.net The resulting silylated amines are generally stable under basic conditions. wikipedia.org Silylation can also be directed to other positions on the indole ring, such as C2, using specific directing groups and catalysts. researcher.life

The 7-amino group can react with aldehydes or ketones to form an imine, also known as a Schiff base. uodiyala.edu.iqresearchgate.netresearchgate.net This reaction is typically reversible and can be driven to completion by removing the water formed during the reaction. The resulting Schiff base can then be reduced to a stable secondary amine. wikipedia.org This two-step process is a form of reductive amination. masterorganicchemistry.comwikipedia.org

The formation of the Schiff base involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com The subsequent reduction of the imine can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com Reductive amination is a versatile method for creating a wide variety of secondary amines. masterorganicchemistry.comorganic-chemistry.orgyoutube.com

Table 2: Reagents for Schiff Base Formation and Reduction

| Reaction Step | Reagent(s) | Product | Reference |

| Schiff Base Formation | Aldehyde or Ketone | Imine (Schiff Base) | uodiyala.edu.iq |

| Reduction | Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN) | Secondary Amine | wikipedia.orgcommonorganicchemistry.com |

This table is illustrative and specific conditions may vary for this compound.

Sulfonylation of the 7-amino group introduces a sulfonamide functionality. This is achieved by reacting the amine with a sulfonyl chloride in the presence of a base.

Functionalization of the Indole Nucleus

Beyond modifications at the 7-amino group, the indole ring itself is susceptible to various functionalization reactions, particularly electrophilic substitution. The electron-rich nature of the indole system makes it reactive towards electrophiles. While the C3 position is generally the most nucleophilic site in indoles, functionalization at other positions, including the benzene (B151609) portion of the ring, can be achieved. nih.govnih.gov

For instance, Friedel-Crafts alkylation can be directed to the C7 position of 4-aminoindoles using specific catalysts, such as a chiral phosphoric acid or a chiral magnesium bis(phosphate) complex. researchgate.netacs.orgrsc.org These reactions can proceed with high enantioselectivity, allowing for the construction of chiral indole derivatives. researchgate.netacs.orgrsc.org Directing groups can also be employed to achieve site-selective C-H functionalization at various positions of the indole core, including C7. researchgate.net These directing groups can facilitate reactions such as arylation, olefination, acylation, alkylation, and silylation. researchgate.net

Electrophilic Aromatic Substitution Reactions

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). The position of substitution is directed by the electronic properties of the indole nucleus and any existing substituents. In the case of 7-aminoindoles, the amino group is a strong activating group, which, along with the nitrogen of the indole ring, influences the regioselectivity of the reaction.

Generally, electrophilic substitution on the indole ring preferentially occurs at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate, known as the arenium ion. researchgate.netmasterorganicchemistry.comrogue-scholar.org If the C3 position is already substituted, electrophiles will typically attack the C2 position. researchgate.net For 7-aminoindoles, the activating effect of the amino group further enhances the nucleophilicity of the benzene portion of the indole ring.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively detailed in the provided results, general principles of indole chemistry can be applied. Common electrophilic substitution reactions include:

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to introduce a halogen atom, likely at the C3 or C2 positions.

Nitration: Using nitrating agents such as nitric acid in the presence of sulfuric acid would introduce a nitro group. The reaction conditions would need to be carefully controlled to avoid oxidation of the electron-rich indole ring.

Sulfonation: Treatment with sulfuric acid can lead to the introduction of a sulfonic acid group.

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids, would introduce alkyl or acyl groups, respectively. The high reactivity of the indole ring can sometimes lead to polyalkylation or polymerization, necessitating mild reaction conditions. youtube.com

The interplay between the N-isobutyl group and the C7-amino group will ultimately dictate the precise regiochemical outcome of these substitutions.

Table 1: General Electrophilic Aromatic Substitution Reactions on Indoles

| Reaction Type | Reagents | Expected Position of Substitution |

| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | C3, C2 |

| Nitration | HNO₃, H₂SO₄ | C3 |

| Sulfonation | H₂SO₄ | C3 |

| Friedel-Crafts Alkylation | R-X, Lewis Acid | C3 |

| Friedel-Crafts Acylation | RCOCl, Lewis Acid | C3 |

Metal-Catalyzed Coupling Reactions at Various Positions (e.g., C2, C3)

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including indoles. researchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions, providing access to a wide array of complex molecules. For this compound, functionalization at the C2 and C3 positions is of particular interest.

To perform these couplings, a halogen atom (e.g., bromine or iodine) is typically first introduced at the desired position (C2 or C3) via electrophilic halogenation. This halo-indole can then participate in various palladium-, copper-, or other metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halo-indole with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. This is a versatile method for introducing aryl, heteroaryl, or vinyl groups.

Sonogashira Coupling: This palladium-catalyzed reaction couples a halo-indole with a terminal alkyne, providing access to alkynyl-substituted indoles. nih.gov

Heck Coupling: This reaction couples the halo-indole with an alkene to form a substituted alkene at the indole core.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the halo-indole with an amine.

Chan-Lam Coupling: This copper-catalyzed reaction can be used to form C-N, C-O, and C-S bonds by coupling the halo-indole with amines, alcohols, or thiols, respectively. researchgate.net

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these transformations. The N-isobutyl and C7-amino groups can potentially influence the reactivity and outcome of these coupling reactions.

Table 2: Examples of Metal-Catalyzed Coupling Reactions for Indole Functionalization

| Coupling Reaction | Reactants | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Halo-indole, Boronic acid/ester | Pd catalyst, Base | C-C |

| Sonogashira | Halo-indole, Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | C-C (alkynyl) |

| Heck | Halo-indole, Alkene | Pd catalyst, Base | C-C (alkenyl) |

| Buchwald-Hartwig | Halo-indole, Amine | Pd catalyst, Ligand, Base | C-N |

| Chan-Lam | Halo-indole, Amine/Alcohol/Thiol | Cu catalyst | C-N, C-O, C-S |

Formation of Complex Indole-Containing Architectures

The derivatized this compound can be used as a building block for the synthesis of more complex molecular architectures, such as bis-indole derivatives and hybrid molecules containing other heterocyclic scaffolds.

Synthesis of Bis-Indole Derivatives

Bis-indole compounds, which contain two indole moieties, are found in a number of natural products and have shown a wide range of biological activities. mdpi.comresearchgate.net The synthesis of bis-indoles often involves the reaction of two equivalents of an indole with an electrophilic partner, such as an aldehyde or ketone, typically under acidic conditions. jchemlett.com

For this compound, the most common type of bis-indole formation would likely be the synthesis of bis(indolyl)methanes. This would involve the reaction of two molecules of the indole with an aldehyde or ketone. The linkage would typically occur at the highly nucleophilic C3 position of both indole rings.

Another strategy to form bis-indoles involves the direct coupling of two indole units. semanticscholar.org For example, a halo-substituted this compound could be coupled with an organometallic indole species. Alternatively, oxidative coupling methods could potentially be employed to link two indole molecules.

Table 3: General Methods for the Synthesis of Bis-Indole Derivatives

| Method | Reactants | Conditions | Resulting Linkage |

| Electrophilic Condensation | 2 eq. Indole, 1 eq. Aldehyde/Ketone | Acidic | Methylene (B1212753) or substituted methylene bridge at C3 |

| Dimerization of 7-aminomethylindoles | 7-aminomethylindole, Acyl chlorides | Reflux | Amide-linked 7,7'-bis-indoles semanticscholar.org |

| Imine formation and reduction | 7-aminomethylindole, 7-formylindole | - | Imine-linked, then reduced to amine-linked 7,7'-bis-indoles semanticscholar.org |

Hybridization with Other Heterocyclic Scaffolds

Creating hybrid molecules that incorporate the this compound scaffold with other heterocyclic systems is a common strategy in drug discovery to explore new chemical space and potentially combine the pharmacological properties of different pharmacophores.

This can be achieved through several synthetic approaches:

Coupling Reactions: As discussed in section 5.2.2, metal-catalyzed cross-coupling reactions are a primary method for linking the indole core to other heterocycles. For instance, a halo-substituted this compound could be coupled with a heterocyclic boronic acid (Suzuki coupling) or a heterocyclic alkyne (Sonogashira coupling).

Condensation Reactions: The C7-amino group can participate in condensation reactions with carbonyl-containing heterocycles to form imines or enamines, which can be further modified.

Annulation Reactions: The existing indole framework can be used as a starting point to build an additional heterocyclic ring onto it. For example, reactions involving the C7-amino group and the C6-position could be used to construct a new fused ring system. A practical palladium-catalyzed cascade C-N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines has been described for a straightforward synthesis of substituted azaindoles. nih.gov

The synthesis of such hybrid molecules allows for the creation of structurally diverse libraries of compounds for biological screening. For example, indole-2-one and 7-aza-2-oxindole derivatives have been synthesized and evaluated for their anti-inflammatory activity. nih.gov

Analytical Method Development for Research Applications

Chromatographic Separation Techniques

The analysis of 1-(2-Methylpropyl)-1H-indol-7-amine relies heavily on chromatographic techniques to ensure accurate separation from impurities and related substances. Both liquid and gas chromatography offer viable pathways for method development, each with specific requirements to handle the compound's basic and polar nature.

High-Performance Liquid Chromatography (HPLC) Method Development

Reversed-phase HPLC (RP-HPLC) is the predominant technique for the analysis of pharmaceutical compounds and related substances, accounting for a vast majority of applications. chromatographyonline.com Developing a method for a basic compound like this compound requires careful optimization of several key parameters to achieve symmetric peak shapes, adequate retention, and high resolution.

The choice of stationary phase is critical for managing the basic character of the 7-amino group, which can interact unfavorably with residual silanols on traditional silica-based columns, leading to peak tailing. chromforum.org For this reason, modern columns designed to minimize these secondary interactions are preferred.

Key considerations for stationary phase selection include:

Column Type: Non-polar stationary phases such as C18 and C8 are the standard for reversed-phase chromatography. pharmaknowledgeforum.com

End-capping: Columns with high-density end-capping are essential to shield the analyte from acidic silanol (B1196071) groups on the silica (B1680970) surface.

High-Purity Silica: Utilizing columns packed with high-purity silica reduces the concentration of metal ions and acidic silanols, further improving peak symmetry.

Novel Chemistries: Stationary phases with embedded polar groups or those based on hybrid organic/inorganic particles can offer alternative selectivity and improved peak shape for basic compounds. chromforum.orgsielc.com Columns specifically designed for stability at high pH are also an excellent choice, as they allow for the analysis of the amine in its neutral state. ut.ee

Table 1: Recommended HPLC Stationary Phases for this compound Analysis

| Stationary Phase Type | Particle Size (µm) | Pore Size (Å) | Key Advantages |

| High-Purity C18 | 1.8 - 5 | 100 - 120 | General-purpose, high efficiency, widely available. |

| C8 | 3 - 5 | 100 - 120 | Less retentive than C18, may be suitable if retention is too strong. pharmaknowledgeforum.com |

| Polar-Embedded C18 | 2.7 - 5 | 100 - 130 | Improved peak shape for bases, compatible with highly aqueous mobile phases. chromforum.org |

| Hybrid Silica C18 | 1.7 - 5 | 100 - 130 | Enhanced pH stability (pH 1-12), leading to longer column lifetime and more flexibility. ut.ee |

| Phenyl-Hexyl | 3 - 5 | 100 | Offers alternative selectivity through pi-pi interactions with the indole (B1671886) ring. |

Optimizing the mobile phase is arguably the most critical step in developing a robust HPLC method for a basic analyte. The goal is to control the ionization state of the 7-amino group to ensure consistent retention and peak shape. Two primary strategies are employed: low-pH and high-pH mobile phases.

Low-pH Mobile Phase: By maintaining a pH at least 2 units below the pKa of the amine group, the analyte is fully protonated (BH+). This approach requires an acidic modifier. Common choices include formic acid or acetic acid (0.05-0.1%), which are MS-compatible. chromatographyonline.com Trifluoroacetic acid (TFA) is also effective but can cause ion suppression in LC-MS and has strong UV absorbance at low wavelengths. chromforum.org

High-pH Mobile Phase: Alternatively, using a mobile phase with a pH at least 2 units above the pKa of the amine ensures it remains in its neutral, unprotonated form (B). pharmaknowledgeforum.comut.ee This often eliminates peak tailing caused by silanol interactions. Volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are suitable for this purpose, especially for LC-MS applications. ut.ee

The organic modifier, typically acetonitrile (B52724) or methanol (B129727), is used to control retention time. Acetonitrile is often preferred for its lower viscosity and better UV transparency. chromatographyonline.com

Table 2: Example Mobile Phase Compositions for HPLC Analysis

| Condition | Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Rationale |

| Low pH | Water with 0.1% Formic Acid (pH ~2.8) | Acetonitrile with 0.1% Formic Acid | Ensures full protonation of the amine, good for MS compatibility. chromatographyonline.com |

| High pH | 10 mM Ammonium Bicarbonate (pH ~10) | Acetonitrile | Analyzes the amine in its neutral form, often yielding superior peak shape. ut.ee |

| Mid pH | 20 mM Ammonium Acetate (pH ~6.8) | Methanol | A buffered system to control pH; methanol offers different selectivity than acetonitrile. pharmaknowledgeforum.com |

The indole moiety in this compound serves as a strong chromophore, making UV detection highly effective. The UV spectrum of the parent indole shows absorbance maxima around 218 nm, 262 nm, and 278 nm. nist.gov A Photodiode Array (PDA) or Variable Wavelength Detector (VWD) can be used.

PDA Detector: A PDA detector is invaluable during method development as it scans a range of wavelengths simultaneously, allowing for the determination of the absorbance maximum (λmax) and checking for peak purity.

Optimal Wavelength: For maximum sensitivity, detection is often set at the λmax, likely around 220 nm. For greater selectivity, especially in complex matrices, a wavelength on the shoulder of the absorbance band, such as 280 nm, may be chosen. cetjournal.it

Fluorescence Detection: Indole compounds are naturally fluorescent. nih.gov For trace-level analysis, a fluorescence detector can offer significantly higher sensitivity and selectivity compared to UV detection, with typical excitation around 280 nm and emission around 350 nm. nih.govnih.gov

Table 3: Recommended Detection Parameters

| Detector Type | Parameter | Recommended Setting | Purpose |

| PDA/VWD | Wavelength (λ) | 220 nm or 280 nm | High sensitivity (220 nm) or higher selectivity (280 nm). nist.govcetjournal.it |

| Fluorescence | Excitation (λex) | ~280 nm | High sensitivity and selectivity for indole ring. nih.gov |

| Emission (λem) | ~350 nm | High sensitivity and selectivity for indole ring. nih.gov |

For analyzing the main compound along with any potential process impurities or degradation products, which may have a wide range of polarities, gradient elution is superior to an isocratic method. chromatographyonline.com A gradient program involves changing the mobile phase composition over the course of the analytical run, typically by increasing the percentage of the strong organic solvent (%B). youtube.com

A typical gradient elution program offers several advantages:

Improved Resolution: It provides better separation of early- and late-eluting peaks.

Reduced Run Time: It allows for the elution of strongly retained compounds in a reasonable time. youtube.com

Enhanced Peak Shape: Peaks are generally sharper and taller compared to late-eluting peaks in isocratic runs, improving detection limits. chromatographyonline.com

Table 4: Illustrative Gradient Elution Program

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 1.0 | 95 | 5 | Linear |

| 20.0 | 1.0 | 5 | 95 | Linear |

| 25.0 | 1.0 | 5 | 95 | Linear |

| 25.1 | 1.0 | 95 | 5 | Linear |

| 30.0 | 1.0 | 95 | 5 | Linear |

This program includes a final hold and re-equilibration step to prepare the column for the next injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. However, direct analysis of this compound is challenging due to its polarity and low volatility, stemming from the presence of active hydrogen atoms on the primary amine and the indole nitrogen. These functional groups can lead to strong adsorption on the GC column, resulting in poor peak shape and thermal degradation.

To overcome these challenges, chemical derivatization is an essential prerequisite for successful GC-MS analysis of indoleamines. nih.gov The goal of derivatization is to replace the active hydrogens with non-polar, thermally stable groups, thereby increasing the compound's volatility. youtube.com

Common derivatization strategies include:

Silylation: This is a widely used technique where a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups. The resulting TMS-derivatives are much more volatile and less polar. nih.gov

Acylation: Reagents like heptafluorobutyryl anhydride (B1165640) can be used to form stable, fluorinated acyl derivatives. nih.gov These derivatives are not only volatile but also exhibit excellent sensitivity when using an electron capture detector (ECD) or mass spectrometer.

Once derivatized, the sample can be analyzed using a standard GC-MS system.

Table 5: Typical GC-MS Method Parameters for Derivatized this compound

| Parameter | Recommended Setting | Rationale |

| Derivatization Reagent | MSTFA with 1% TMCS | Forms volatile and stable TMS derivatives. youtube.comnih.gov |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane) | Standard, mid-polarity column suitable for a wide range of derivatized compounds. |

| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. |

| Inlet Temperature | 250 - 280 °C | Ensures complete vaporization of the derivatized analyte. |

| Oven Program | Start at 100°C, ramp at 15°C/min to 300°C, hold for 5 min | A typical temperature gradient to separate analytes based on boiling point. |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method, produces reproducible fragmentation patterns for library matching. |

| MS Detection Mode | Full Scan (for identification) or Selected Reaction Monitoring (SRM) (for quantification) | Scan mode provides structural information; SRM provides high sensitivity and selectivity. thermofisher.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable technique in synthetic chemistry for its simplicity, speed, and low cost. It is primarily used for the qualitative monitoring of chemical reactions, allowing chemists to track the consumption of starting materials and the formation of products. acs.org

In the context of synthesizing this compound, TLC can be employed to monitor the progress of the key reaction steps, such as the N-alkylation of 1H-indol-7-amine with an appropriate isobutyl halide or the reduction of a corresponding nitro-indole precursor. A typical TLC analysis involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, commonly silica gel. The plate is then developed in a sealed chamber containing a suitable mobile phase.

The choice of the mobile phase, or eluent system, is critical for achieving good separation of the spots corresponding to the starting materials, intermediates, and the final product. For indole derivatives, which are moderately polar, a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate or acetone) is often effective. nih.gov The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.

After development, the plate is visualized to reveal the separated spots. Since many indole derivatives are UV-active due to their aromatic structure, visualization under a UV lamp (at 254 nm or 365 nm) is a common non-destructive method. oup.com Alternatively, chemical staining agents can be used. For amines, a ninhydrin (B49086) stain can be effective, producing a characteristic colored spot. The relative position of the spots, represented by the retention factor (Rf) value, helps in identifying the components of the reaction mixture. By comparing the spots of the reaction mixture with those of the pure starting materials, a researcher can qualitatively assess the reaction's progress and determine its endpoint. acs.org

Analytical Method Validation for Research Applications

For quantitative applications, such as determining the concentration of this compound in a solution or assessing its purity, a more rigorous and validated analytical method is required. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and precision. acs.orgnih.govpubcompare.ai The validation of an HPLC method ensures its reliability and that it is fit for its intended purpose. nih.govnih.gov The validation process for a quantitative HPLC method for this compound would typically involve the following parameters as per the International Council for Harmonisation (ICH) guidelines. europa.eu

Specificity and Selectivity

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.deechemi.com Selectivity refers to the ability to differentiate and quantify the analyte from other substances in the sample. researchgate.net

For an HPLC method for this compound, specificity would be demonstrated by showing that there is no interference from blank matrix components (e.g., the solvent system) or from known related substances (e.g., starting materials or potential side-products) at the retention time of the analyte peak. loesungsfabrik.denih.gov This is typically achieved by injecting a blank solution, a solution of the pure analyte, and a solution containing the analyte spiked with potential impurities. The chromatograms are then compared to ensure that the analyte peak is well-resolved from any other peaks. nih.gov

Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. europa.eu The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

To establish the linearity for the analysis of this compound, a series of standard solutions of the compound at different known concentrations would be prepared and analyzed. pensoft.net A minimum of five concentrations is typically recommended. europa.eu The peak areas obtained from the chromatograms are then plotted against the corresponding concentrations, and a linear regression analysis is performed. The relationship is typically evaluated by the correlation coefficient (r²) and the y-intercept of the regression line. For a method to be considered linear, the correlation coefficient should ideally be close to 1.000. nih.govpensoft.net

Table 1: Hypothetical Linearity Data for this compound

Linear Regression Equation: y = 55.0x + 1.5 Correlation Coefficient (r²): 0.9999

Precision and Accuracy

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Accuracy is the closeness of the test results obtained by the method to the true value. nih.gov It is often assessed through recovery studies. nih.gov

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is assessed by analyzing a minimum of three different concentrations within the linear range, with multiple injections for each concentration, on the same day and by the same analyst. Intermediate precision is determined by repeating the analysis on different days, with different analysts, or on different equipment.

Accuracy is determined by analyzing samples of the matrix spiked with known amounts of the analyte. The percentage recovery is then calculated. waters.com For research purposes, recovery values are often expected to be within a certain range, for example, 90-110%. oup.com

Table 2: Hypothetical Precision and Accuracy Data for this compound

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. pensoft.net The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pensoft.net

LOD and LOQ are often determined based on the standard deviation of the response and the slope of the calibration curve. researchgate.netsepscience.com The formulas are typically:

LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. pensoft.netsepscience.com For this compound, these values would be calculated from the linearity data to establish the sensitivity of the HPLC method. For example, a hypothetical LOD might be 0.2 µg/mL and a hypothetical LOQ might be 0.7 µg/mL, indicating the method's ability to measure very low concentrations of the compound. acs.org

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. europa.euchromatographyonline.com For an HPLC method, these variations could include changes in the mobile phase composition (e.g., ±2% organic phase), flow rate (e.g., ±0.1 mL/min), column temperature (e.g., ±2 °C), and detection wavelength (e.g., ±2 nm). acs.orgchromatographyonline.com

To test the robustness of the method for this compound, a standard solution would be analyzed under these slightly modified conditions. The results (e.g., peak area, retention time) would be compared to those obtained under the normal conditions. If the results remain within an acceptable range of variation, the method is considered robust. numberanalytics.com

Molecular Interaction Mechanisms

Molecular Recognition and Binding Events with Macromolecular Targets

There is currently no published research that has investigated the molecular recognition and binding events of 1-(2-Methylpropyl)-1H-indol-7-amine with any macromolecular targets.

Protein-Ligand Interaction Profiles

Specific protein-ligand interaction profiles for this compound have not been determined. While the indole (B1671886) scaffold is known to participate in various non-covalent interactions, including hydrogen bonding and van der Waals forces, the precise interactions for this compound remain unelucidated.

Allosteric Modulation Mechanisms

There is no evidence in the scientific literature to suggest that this compound acts as an allosteric modulator of any protein. Studies on other indole derivatives have occasionally reported allosteric effects, such as the enhancement of AMP inhibition of fructose-1,6-bisphosphatase by fructose (B13574) 2,6-bisphosphate google.com. However, no such data exists for the specific compound .

Specific Binding Site Characterization (e.g., FDP binding site, AMP allosteric site)

The binding site characteristics for this compound on any biological target, including the FDP binding site or the AMP allosteric site of fructose-1,6-bisphosphatase, have not been investigated. Research on other indole-containing compounds has identified them as potential inhibitors of fructose-1,6-bisphosphatase, but these findings are not directly applicable to this compound dovepress.com.

Perturbation of Cellular Homeostasis and Metabolic Pathways at a Molecular Level

No studies have been published that describe the effects of this compound on cellular homeostasis or its interference with metabolic pathways at a molecular level.

Mechanisms of Enzyme Inhibition (e.g., Fructose-1,6-bisphosphatase inhibition mechanism)

The potential for this compound to act as an enzyme inhibitor, including its mechanism of action, has not been explored. While various indole derivatives have been investigated as inhibitors of enzymes such as fructose-1,6-bisphosphatase, no such inhibitory activity has been reported for this specific compound google.comdovepress.com.

Interference with Biosynthetic Processes (e.g., DNA replication, protein synthesis)

There is no available data to indicate whether this compound interferes with essential biosynthetic processes such as DNA replication or protein synthesis.

Membrane Interaction Mechanisms

The interaction of this compound with biological membranes is dictated by the physicochemical properties of its constituent parts: the hydrophobic indole ring system and isobutyl group, and the polar amino group.

Hydrophobic Interactions: The indole nucleus, along with the N1-isobutyl substituent, forms a large, non-polar surface. This hydrophobicity strongly favors the molecule's partitioning from an aqueous environment into the lipophilic interior of a cell membrane's lipid bilayer. Molecular dynamics simulations of indole itself show that it readily localizes within the membrane. nih.gov The bulky isobutyl group is expected to enhance this effect, anchoring the molecule firmly within the hydrocarbon core of the bilayer.

Interfacial Positioning: The presence of the amino group at the C7 position introduces a polar, hydrogen-bonding moiety. This group is likely to position itself at the membrane-water interface, interacting with the polar head groups of phospholipids (B1166683) (such as the phosphate (B84403) and carbonyl groups) and surrounding water molecules. nih.govnih.gov Studies on the amino acid tryptophan, which contains an indole side chain, consistently show its preference for the membrane interface. nih.gov This dual nature—a hydrophobic core and a polar interactive group—suggests that this compound would adopt a specific orientation within the membrane, with the indole and isobutyl portions submerged in the lipid core and the 7-amino group positioned near the aqueous phase. nih.gov

Electrostatic and van der Waals Forces: The indole ring possesses a significant dipole moment, which can lead to favorable electrostatic interactions with the inherent electric field of a lipid bilayer. nih.gov Furthermore, nonspecific van der Waals forces between the molecule and the lipid acyl chains contribute to its stabilization within the membrane.

Role of Indole Tautomerism in Molecular Interactions

Tautomerism, the interconversion of structural isomers, is a key feature of indole chemistry that can significantly influence molecular recognition and biological activity. wikipedia.org Tautomers differ in the location of a proton and a double bond, leading to distinct chemical properties.

For this compound, the substitution pattern critically defines the relevant tautomeric forms. In unsubstituted indole, prototropic tautomerism can occur, with the 1H-indole (A) generally being the most stable form. researchgate.net

However, in this compound, the presence of the isobutyl group at the N1 position effectively "locks" the molecule and prevents the formation of the common 3H-indole tautomer. This is because N-alkylation removes the acidic N-H proton required for this type of tautomerization. nih.govresearchgate.net

The most relevant tautomeric equilibrium for this molecule involves the C7-amino group, which can theoretically exist in an amino-imino equilibrium, as illustrated in the table below. The 1H-7-amino form is overwhelmingly favored due to the aromaticity of the indole ring system, but the potential for the 7-imino tautomer to exist, even in minute quantities or as a transient species, could be relevant in specific chemical environments or enzyme active sites. Each tautomer presents a different profile for hydrogen bonding and electrostatic interactions, which would alter its binding affinity for biological targets. The ability to exist in different tautomeric forms is a critical aspect of the function of many bioactive molecules. nih.gov

Table 1: Potential Tautomeric Forms of 1-(2-Methylpropyl)-indol-7-amine

| Tautomer Name | Chemical Structure | Key Features |

| This compound |  | The stable, aromatic form. The N1 position is alkylated, and the C7 position has an amino group. |

| 1-(2-Methylpropyl)-7,8-dihydro-1H-indol-7-imine |  | The less stable, non-aromatic imino tautomer. Involves a proton shift from the amino nitrogen to the C6 position of the indole ring. |

Q & A

Q. What are the recommended synthetic routes for 1-(2-Methylpropyl)-1H-indol-7-amine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves indole functionalization via alkylation or coupling reactions. A general approach includes:

- Step 1: Alkylation of indole-7-amine with 2-methylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

- Optimization Tips:

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- HPLC: Employ a C18 column with UV detection (λ = 254 nm); mobile phase: acetonitrile/water (70:30, 0.1% TFA).

- NMR: Confirm structure via - and -NMR. Key signals:

- Indole NH (~10 ppm, broad singlet).

- 2-Methylpropyl group (δ ~0.9–1.1 ppm for CH₃, δ ~2.0–2.2 ppm for CH).

- Mass Spectrometry: ESI-MS (positive mode) for molecular ion [M+H]⁺.

- Reference Standards: Cross-validate against certified impurities (e.g., tert-butyl derivatives) .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations using force fields like GAFF predict the compound’s interactions with biological targets?

Methodological Answer:

- Force Field Selection: GAFF (General Amber Force Field) is validated for organic molecules, including amines and indoles, with RMSD < 0.3 Å in minimized structures .

- Protocol:

- Parameterize the compound using ANTECHAMBER (assign partial charges via AM1-BCC).

- Solvate in a TIP3P water box and equilibrate with NPT ensemble.

- Run MD simulations (100 ns) to analyze binding modes to target proteins (e.g., viral proteases).

- Validation: Compare docking scores (AutoDock Vina) with experimental IC₅₀ values to refine models .